Lipophilicity (XLogP3-AA) Comparison Against 3-Methyl and 3-Phenyl Congeners
The 3-ethyl substitution provides an intermediate lipophilicity profile (XLogP3-AA = -0.3) relative to the more polar 3-methyl analog (estimated XLogP3-AA ≈ -0.6) and the more lipophilic 3-phenyl analog (estimated XLogP3-AA ≈ 2.0) [1]. This positions the compound within the optimal oral drug-like logP range (0–3) while retaining sufficient aqueous solubility for solution-phase chemistry, offering a balanced physicochemical starting point that neither analog provides [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 (PubChem computed, free base) |
| Comparator Or Baseline | 3-Methyl analog XLogP3-AA ≈ -0.6 (estimated from fragment-based method); 3-Phenyl analog XLogP3-AA ≈ 2.0 (estimated from fragment-based method) |
| Quantified Difference | ΔlogP = +0.3 vs 3-methyl; ΔlogP = -2.3 vs 3-phenyl |
| Conditions | Computed property; experimental logP not available for head-to-head comparison in a single study. |
Why This Matters
The intermediate logP directly influences partitioning and solubility, making the 3-ethyl analog a more versatile starting point for library synthesis targeting both oral and CNS drug-like space than either the overly polar 3-methyl or overly lipophilic 3-phenyl congener.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 25220800, 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1160245-60-2 View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 46737050, (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1185301-13-6 View Source
